3-Amino-6-bromo-2-methoxybenzoicacid
Description
3-Amino-6-bromo-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group at the 3-position, a bromine atom at the 6-position, and a methoxy group at the 2-position. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and bioactive molecules .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
3-amino-6-bromo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
OWQVPEDLOVLUOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-methoxybenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine in acetic acid for bromination, nitric acid for nitration, and a reducing agent such as tin(II) chloride for the reduction step.
Industrial Production Methods
Industrial production of 3-Amino-6-bromo-2-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-bromo-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3-amino-2-methoxybenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 3-Amino-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-bromo-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-amino-6-bromo-2-methoxybenzoic acid, highlighting differences in substituent positions, functional groups, and applications:
Key Findings from Comparative Analysis
Functional Group Impact: The amino group in 3-amino-6-bromo-2-methoxybenzoic acid enhances nucleophilicity compared to analogs like 6-bromo-2-fluoro-3-methoxybenzoic acid (fluoro substitution) . Methoxy vs. Methyl: Methoxy groups improve solubility in polar solvents, whereas methyl groups (e.g., 2-amino-4-bromo-6-methylbenzoic acid) increase hydrophobicity .
Positional Isomerism :
- Shifting the bromine from the 6-position (target compound) to the 4- or 5-position (as in analogs) alters steric hindrance and electronic distribution, affecting reactivity in coupling reactions .
Ester vs. Carboxylic Acid: The methyl ester derivative (Methyl 6-amino-2-bromo-3-methoxybenzoate) offers better membrane permeability in drug design but requires hydrolysis for active carboxylic acid release .
Fluorinated Analogues: Replacement of the amino group with fluorine (6-bromo-2-fluoro-3-methoxybenzoic acid) reduces basicity and enhances metabolic stability, making it suitable for imaging probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
